N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide
Description
Properties
IUPAC Name |
N-[2-(6-oxo-4-phenylpyrimidin-1-yl)ethyl]-3-(4-oxoquinazolin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c29-21(10-12-28-16-25-19-9-5-4-8-18(19)23(28)31)24-11-13-27-15-26-20(14-22(27)30)17-6-2-1-3-7-17/h1-9,14-16H,10-13H2,(H,24,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRPVPVPWHJCIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CCNC(=O)CCN3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves the condensation of 4-phenyl-6-oxo-pyrimidine with 3-(4-oxoquinazolin-3(4H)-yl)propanamide under controlled conditions. The process often includes a series of steps: nucleophilic substitution, cyclization, and amide bond formation. Industrial Production Methods: In an industrial setting, the compound can be produced through a continuous flow reaction setup, enhancing yield and purity while minimizing reaction time and cost.
Chemical Reactions Analysis
Types of Reactions It Undergoes:
Oxidation: This compound can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxide derivatives.
Reduction: It can be reduced to its amine derivatives under catalytic hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitutions are common, particularly at the pyrimidine and quinazoline rings.
Common Reagents and Conditions Used:
Oxidation: Reagents like mCPBA (meta-chloroperoxybenzoic acid) or potassium permanganate.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products Formed from These Reactions:
N-oxide derivatives from oxidation.
Amine derivatives from reduction.
Substituted analogs depending on the substituents introduced.
Scientific Research Applications
Chemistry: Utilized in the development of novel organic synthesis pathways and as a reactant in complex molecule assembly. Biology: Serves as a scaffold for the design of biologically active molecules, including enzyme inhibitors and receptor modulators. Medicine: Investigated for its potential therapeutic effects, particularly in cancer and infectious disease treatments. Industry: Employed in the synthesis of advanced materials and as an intermediate in the production of fine chemicals.
Mechanism of Action
The compound’s mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, influencing their activity and the subsequent biochemical pathways. For example, it might inhibit an enzyme by mimicking the substrate or blocking the active site, thereby halting a particular metabolic process.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s quinazolinone and pyrimidinone cores are shared with several derivatives in the evidence, but differences in substituents and linkers critically influence activity:
Key Observations :
- Substituent Impact: The phenyl group on the pyrimidinone moiety could enhance lipophilicity and π-π stacking interactions compared to chloro/methyl substituents in or sulfonamide groups in .
- Biological Targets: While acetamide-quinazolinones target InhA and sulfonamide derivatives inhibit carbonic anhydrase , the target compound’s hybrid structure suggests a broader or distinct mechanism of action.
Biological Activity
N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide, identified by its CAS number 1334370-06-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological effects, particularly focusing on its anticancer and antimicrobial properties.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of 415.4 g/mol. The compound features a complex structure that includes a pyrimidine moiety and a quinazoline derivative, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O3 |
| Molecular Weight | 415.4 g/mol |
| CAS Number | 1334370-06-7 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization and functional group modifications. The specific synthetic route can vary, but it often requires careful control of reaction conditions to optimize yield and purity.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit promising anticancer activity. For instance:
- Mechanism of Action : The compound may exert its effects by inhibiting specific enzymes involved in cancer cell proliferation or inducing apoptosis in malignant cells.
- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF7), colon (HT29), and lung (A549) cancers. The half-maximal inhibitory concentration (IC50) values for these activities are crucial for assessing potency.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties, particularly against resistant strains of bacteria and fungi. Preliminary tests have shown:
- Minimum Inhibitory Concentrations (MICs) : The MIC values against various pathogens indicate effective inhibition at low concentrations.
- Broad-Spectrum Activity : Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, derivatives of quinazoline were tested for their anticancer efficacy. The results indicated that compounds with similar structures to this compound showed significant inhibition of tumor growth in xenograft models.
Case Study 2: Antimicrobial Testing
A comparative study on various pyrimidine derivatives highlighted the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that modifications in the side chains could enhance activity, indicating the importance of structural optimization.
Research Findings
Recent literature emphasizes the need for further research into the pharmacokinetics and toxicity profiles of this compound:
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion (ADME) properties is crucial for evaluating therapeutic potential.
- Toxicology : Safety assessments are necessary to ensure that therapeutic doses do not lead to adverse effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
